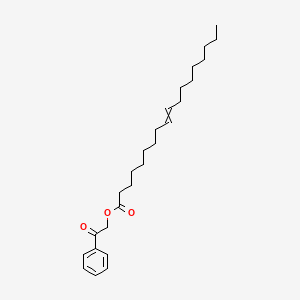
Cyclopentanecarboxamide, N-(aminocarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxamide, N-(aminocarbonyl)- is a chemical compound with the molecular formula C7H12N2O2 It is known for its unique structure, which includes a cyclopentane ring attached to a carboxamide group and an aminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxamide, N-(aminocarbonyl)- can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarbonitrile with aqueous hydrogen peroxide and sodium hydroxide in the presence of tetrabutylammonium hydrogen sulfate as a catalyst . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of Cyclopentanecarboxamide, N-(aminocarbonyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxamide, N-(aminocarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Cyclopentanecarboxamide, N-(aminocarbonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxamide, N-(aminocarbonyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxamide: A related compound with similar structural features but lacking the aminocarbonyl group.
Cyclopentanecarbonitrile: Another related compound used as a precursor in the synthesis of Cyclopentanecarboxamide, N-(aminocarbonyl)-.
Uniqueness
Cyclopentanecarboxamide, N-(aminocarbonyl)- is unique due to its dual functional groups (carboxamide and aminocarbonyl), which confer distinct reactivity and potential applications. This makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
89852-04-0 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
N-carbamoylcyclopentanecarboxamide |
InChI |
InChI=1S/C7H12N2O2/c8-7(11)9-6(10)5-3-1-2-4-5/h5H,1-4H2,(H3,8,9,10,11) |
InChI Key |
XZACYNJELPIZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
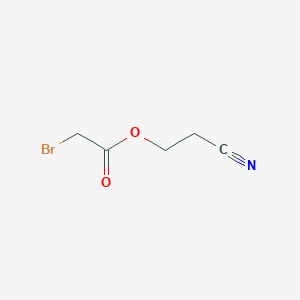
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
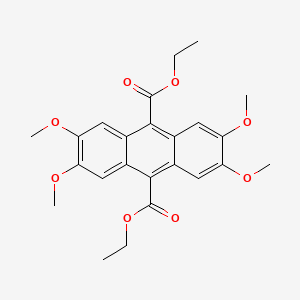
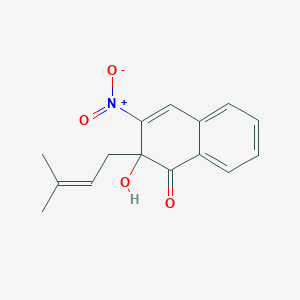
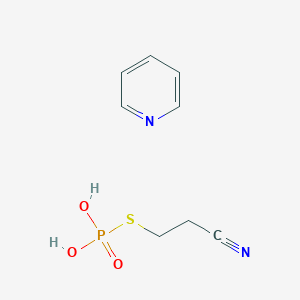
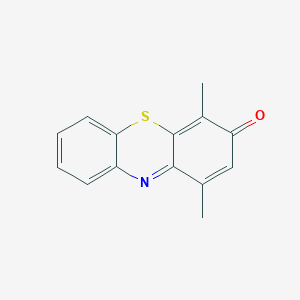
![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)
